3-Chloro-2-fluorobenzotrifluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the chlorination and fluorination of benzotrifluoride under controlled conditions. The process may involve the use of chlorinating agents such as chlorine gas and fluorinating agents like hydrogen fluoride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. The compound can be produced by reacting benzotrifluoride with chlorine and fluorine sources in the presence of catalysts. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding phenols or reduction to form benzyl derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-2-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorobenzotrifluoride involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The compound can act as an electrophile in aromatic substitution reactions, where it reacts with nucleophiles to form substituted products.
Catalytic Reactions: In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzotrifluoride: Similar in structure but lacks the fluorine atom at the ortho position.
Parachlorobenzotrifluoride: Similar but with the chlorine atom at the para position.
2-Fluorobenzotrifluoride: Similar but lacks the chlorine atom
Uniqueness
3-Chloro-2-fluorobenzotrifluoride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This dual substitution pattern allows for diverse chemical transformations and applications that are not possible with other benzotrifluoride derivatives .
Properties
IUPAC Name |
1-chloro-2-fluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBZLOUANPLRIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258313 |
Source
|
Record name | 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-93-9 |
Source
|
Record name | 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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